

5-Chlorobenzofuran-2-carboxylic Acid: A Versatile Scaffold for Therapeutic Innovation

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Compound of Interest

Compound Name: 5-Chlorobenzofuran-2-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzofuran-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its rigid benzofuran core, substituted with a reactive carboxylic acid group and a chlorine atom, provides a unique platform for the synthesis of a diverse array of biologically active molecules.^{[1][2]} The presence of the chlorine atom at the 5-position influences the molecule's electronic properties and can enhance binding affinities to biological targets, making it a valuable building block in the design of novel therapeutics.^[2] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of **5-chlorobenzofuran-2-carboxylic acid**, with a focus on its role as a synthetic building block in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-chlorobenzofuran-2-carboxylic acid** is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₅ ClO ₃	[2]
Molecular Weight	196.59 g/mol	[2]
CAS Number	10242-10-1	[2]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	266 °C	[2]
Purity	≥ 98% (GC)	[2]
Synonyms	5-Chloro-2-benzofurancarboxylic acid, 5-Chlorocoumarilic acid	[2]

Spectroscopic Data

While specific experimental spectra for **5-chlorobenzofuran-2-carboxylic acid** are not readily available in the public domain, characteristic spectroscopic features can be predicted based on the analysis of its structural analogue, benzofuran-2-carboxylic acid, and its ethyl ester derivative.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong carbonyl (C=O) stretching band for the carboxylic acid between 1680-1710 cm⁻¹. A broad O-H stretching band, characteristic of a carboxylic acid dimer, is anticipated in the region of 2500-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O stretching of the furan ring and the C-Cl stretching will appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton of the carboxylic acid (COOH) is expected to be a broad singlet in the downfield region (typically >10 ppm). The protons on the benzofuran ring system will appear in the aromatic region (7-8 ppm), with their specific chemical shifts and coupling patterns influenced by the chloro- and carboxyl- substituents.

- ^{13}C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The aromatic carbons of the benzofuran core will appear between 110-160 ppm.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 196, with a characteristic $\text{M}+2$ peak at m/z 198 due to the presence of the chlorine-37 isotope.

Synthesis of 5-Chlorobenzofuran-2-carboxylic Acid

The synthesis of **5-chlorobenzofuran-2-carboxylic acid** is typically achieved through a two-step process starting from 5-chlorosalicylaldehyde.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

A mixture of 5-chlorosalicylaldehyde (1 equivalent), ethyl bromoacetate (1.3 equivalents), and cesium carbonate (2 equivalents) in a 1:1 mixture of acetonitrile and N,N-dimethylformamide (DMF) is refluxed for 48 hours. After cooling, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 5-chlorobenzofuran-2-carboxylate. A reported yield for this reaction is 84.8%.

Step 2: Hydrolysis to **5-Chlorobenzofuran-2-carboxylic acid**

The ethyl 5-chlorobenzofuran-2-carboxylate (1 equivalent) is dissolved in ethanol, and an aqueous solution of sodium hydroxide (e.g., 1N) is added. The mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is then acidified with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford **5-chlorobenzofuran-2-carboxylic acid**.

Role as a Synthetic Building Block

The chemical reactivity of **5-chlorobenzofuran-2-carboxylic acid**, particularly at the carboxylic acid group and the benzofuran ring, makes it a valuable precursor for a variety of more complex molecules.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide, a common functional group in many pharmaceuticals.

Experimental Protocol: General Amide Synthesis

To a solution of **5-chlorobenzofuran-2-carboxylic acid** (1 equivalent) in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., triethylamine, diisopropylethylamine) are added. The desired amine (1-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as extraction and chromatography.

C3-Arylation

The C3 position of the benzofuran ring can be functionalized through arylation reactions, allowing for the introduction of diverse substituents.

Experimental Protocol: General C3-Arylation of a Benzofuran-2-carboxamide

To a reaction vessel containing N-(quinolin-8-yl)benzofuran-2-carboxamide (1 equivalent), the desired aryl iodide (2 equivalents), Pd(OAc)₂ (10 mol%), and AgOAc (1.5 equivalents) are added. Toluene is added to achieve a concentration of 0.5 M, and the mixture is heated. Upon completion, the reaction is worked up to isolate the C3-arylated product.[3]

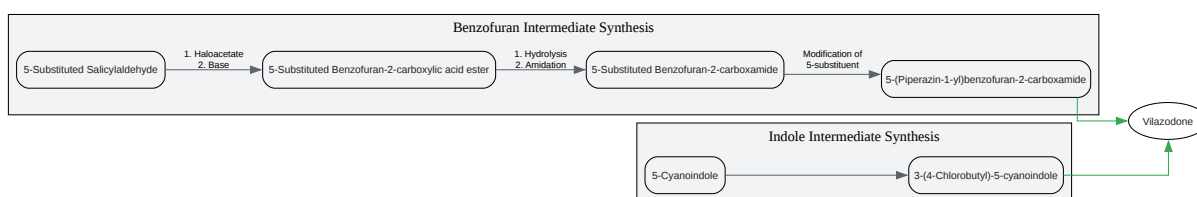
Applications in Drug Discovery

Derivatives of **5-chlorobenzofuran-2-carboxylic acid** have shown promise in a range of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[2]

Vilazodone Synthesis

While many reported syntheses of the antidepressant vilazodone utilize 5-bromo- or 5-nitrobenzofuran precursors, **5-chlorobenzofuran-2-carboxylic acid** represents a potential starting material. The key intermediate in vilazodone synthesis is 5-(piperazin-1-yl)benzofuran-2-carboxamide. A plausible synthetic route starting from **5-chlorobenzofuran-2-carboxylic acid** would involve amidation followed by a nucleophilic aromatic substitution reaction to introduce the piperazine moiety, although this would likely require harsh reaction conditions. A more common approach involves the reduction of a 5-nitro derivative to a 5-amino group, which is then converted to the piperazine derivative.

The following diagram illustrates a generalized synthetic pathway for Vilazodone, highlighting the key benzofuran intermediate.



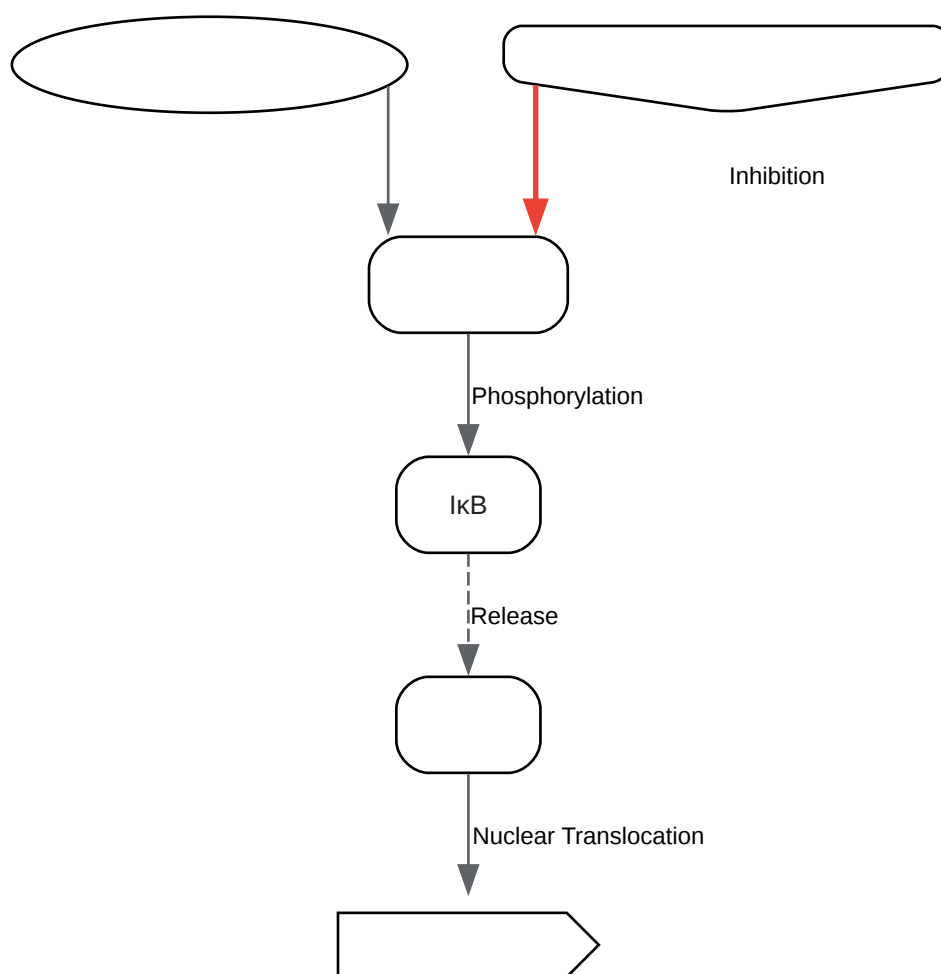
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Caption: Generalized synthetic pathway to Vilazodone.

Anti-inflammatory and Anticancer Activity: Targeting Signaling Pathways

Benzofuran derivatives have been shown to exhibit anti-inflammatory and anticancer properties through the modulation of key signaling pathways, such as the NF- κ B and MAPK pathways.[1] [3] These pathways are critical regulators of cellular processes including inflammation, proliferation, and survival.

NF- κ B Signaling Pathway: The transcription factor NF- κ B plays a central role in the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by I κ B proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF- α), the IKK complex phosphorylates I κ B, leading to its ubiquitination and degradation. This frees NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of I κ B.[1]



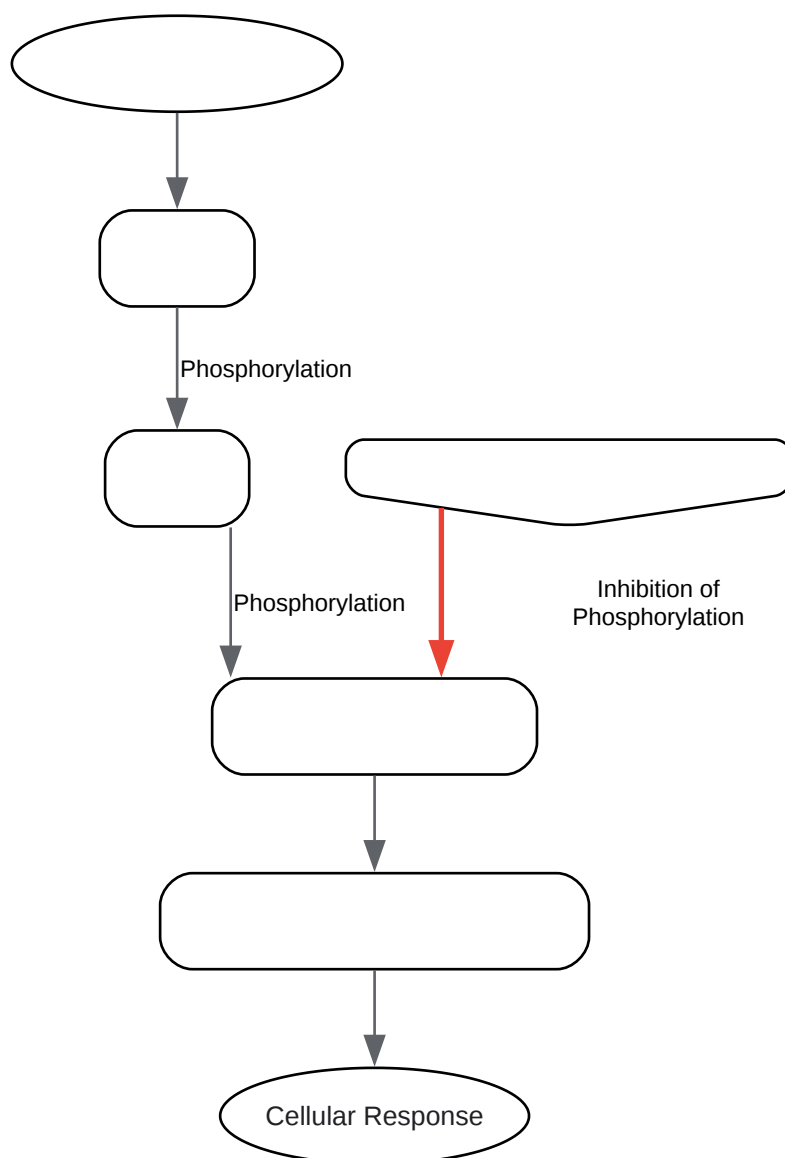
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Caption: Inhibition of the NF- κ B signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It consists of a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the

activation of transcription factors like AP-1. Benzofuran derivatives can interfere with this pathway by inhibiting the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

[1]



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Caption: Inhibition of the MAPK signaling pathway.

Biological Activity Data

The following table summarizes the reported biological activities of various benzofuran derivatives, illustrating the potential of this scaffold. It is important to note that these activities

are for a range of benzofuran analogues and not exclusively for derivatives of **5-chlorobenzofuran-2-carboxylic acid**. However, they provide a strong rationale for exploring this particular building block.

Compound Type	Biological Activity	IC ₅₀ / MIC	Target	Reference
Benzofuran-heterocycle hybrid (5d)	Anti-inflammatory (NO inhibition)	52.23 ± 0.97 µM	RAW-264.7 cells	[1]
Benzofuran derivatives	Antibacterial (Xanthomonas oryzae pv oryzae)	EC ₅₀ = 0.28 µg/mL	-	[4]
Benzofuran derivatives	Antibacterial (Xanthomonas oryzae pv oryzicola)	EC ₅₀ = 0.56 µg/mL	-	[4]
Benzofuran amide derivatives (6a, 6b, 6f)	Antimicrobial	MIC as low as 6.25 µg/ml	Various bacteria and fungi	[5]
Benzofuran amide derivative (6b)	Anti-inflammatory	71.10% inhibition of paw edema at 2h	Carrageenan-induced rat paw edema model	[5]

Conclusion

5-Chlorobenzofuran-2-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular libraries. The demonstrated anti-inflammatory, antimicrobial, and anticancer activities of benzofuran derivatives, coupled with their ability to modulate key signaling pathways like NF-κB and MAPK, underscore the importance of this scaffold in modern drug discovery. Further

exploration of derivatives based on the **5-chlorobenzofuran-2-carboxylic acid** core is warranted to unlock new therapeutic agents for a range of diseases.

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